Bulnesol is a sesquiterpenoid.

2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol is a natural product found in Callitris intratropica and Callitris columellaris with data available.

Bulnesol

CAS No.: 22451-73-6

Cat. No.: VC2039845

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22451-73-6 |

|---|---|

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

| IUPAC Name | 2-[(3S,3aS,5R)-3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol |

| Standard InChI | InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h11-12,14,16H,5-9H2,1-4H3/t11-,12+,14-/m0/s1 |

| Standard InChI Key | LGOFSGDSFQNIAT-SCRDCRAPSA-N |

| Isomeric SMILES | C[C@H]1CCC2=C(CC[C@H](C[C@@H]12)C(C)(C)O)C |

| SMILES | CC1CCC2=C(CCC(CC12)C(C)(C)O)C |

| Canonical SMILES | CC1CCC2=C(CCC(CC12)C(C)(C)O)C |

Introduction

Chemical Identity and Structure

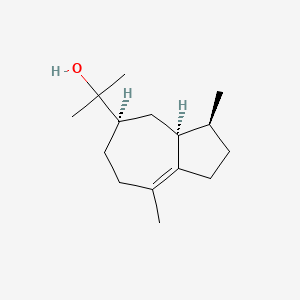

The molecular formula of Bulnesol is C₁₅H₂₆O with a molecular weight of 222.37 g/mol . Its structure features a fused bicyclic system typical of sesquiterpenes, with multiple chiral centers that contribute to its unique chemical and physical properties. The presence of the hydroxyl group as part of the tertiary alcohol functionality plays a significant role in its biological activities and chemical reactions.

Structural Characteristics

Bulnesol contains a distinctive azulene-based skeleton with a fused 5-7 ring system that has been modified through hydrogenation and methylation. The compound possesses three stereogenic centers at positions 3, 3a, and 5, with the specific configuration (3S,3aS,5R) determining its three-dimensional structure and biological activities . This specific stereochemistry is crucial for its recognition and interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 22451-73-6 |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| InChI Key | LGOFSGDSFQNIAT-SCRDCRAPSA-N |

| Canonical SMILES | CC1CCC2=C(CCC(CC12)C(C)(C)O)C |

Natural Sources and Occurrence

Bulnesol has been identified in numerous plant species, making it relatively widespread in the plant kingdom . The compound has been reported in several aromatic plants and essential oils, contributing to their characteristic fragrances and biological properties.

Major natural sources of Bulnesol include:

The compound is typically extracted from these plants through steam distillation, solvent extraction, or supercritical fluid extraction techniques . The concentration of Bulnesol varies significantly among different plant species and even within the same species depending on geographical location, climate, harvest time, and extraction method.

Physical and Chemical Properties

Physical Properties

Bulnesol exists as a viscous liquid with a distinctive woody odor that contributes to its use in fragrances. The compound exhibits several noteworthy physical properties that are important for its identification, isolation, and application.

| Property | Value |

|---|---|

| Physical State | Viscous liquid |

| Melting Point | 69-70°C |

| Boiling Point | 136-138°C (at 4 Torr) |

| Density | 0.9389 g/cm³ |

| Odor | Woody |

| Solubility | Soluble in organic solvents (ethanol, hexane); limited water solubility |

Chemical Reactions and Behavior

Bulnesol demonstrates several important chemical behaviors owing to its tertiary alcohol functionality and complex bicyclic structure. The compound participates in various chemical reactions:

-

Esterification: The hydroxyl group can undergo esterification reactions to form compounds like guaiyl acetate.

-

Dehydration: Under acidic conditions, Bulnesol can undergo dehydration to form alkene derivatives.

-

Oxidation: The secondary alcoholic group can be oxidized to ketones under appropriate conditions.

-

Thermal rearrangement: Interestingly, Bulnesol can undergo thermal rearrangement to elemol at higher temperatures, as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis at different injection temperatures . This conversion is significant for analytical purposes and identification.

Biological Activities

Antifungal Properties

One of the most well-documented biological activities of Bulnesol is its antifungal properties. Studies have demonstrated its effectiveness against various fungal species, particularly Fusarium moniliforme with an EC50 value of 0.6 mg/mL . This activity makes Bulnesol a candidate for developing natural fungicides and preservatives.

Bulnesol has demonstrated effectiveness against wood-rotting fungi, suggesting potential applications in wood preservation and natural material protection. The compound's antifungal mechanism likely involves disruption of fungal cell membranes or interference with essential metabolic pathways required for fungal growth.

Antimycobacterial Activity

Research has revealed that Bulnesol exhibits antimycobacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 50 µg/mL. This property highlights its potential as a lead compound for developing treatments against tuberculosis and other mycobacterial infections.

Anticancer Properties

Studies involving Bulnesia sarmientoi supercritical fluid extract (BSE), which contains Bulnesol among other compounds, have shown notable cytotoxic effects against lung cancer cell lines including A549 and H661 . Interestingly, the extract demonstrated a necroptotic mechanism of action, rather than the more common apoptotic pathway for cell death .

The extract exhibited cytotoxicity on cancer cells that was significantly reverted by necrostatin-1 (Nec-1) pretreatment, and induced TNF-α and RIP-1 expression in the absence of caspase-8 activity, further supporting its necroptotic mechanism . Additionally, the extract showed inhibitory effects on the migration and invasion of lung cancer cells, suggesting potential anti-metastatic properties .

Other Biological Activities

Role in Plant Defense Mechanisms

Research has revealed that Bulnesol plays a significant role in plant defense systems. A study on potato (Solanum tuberosum) characterized a defense-responsive bulnesol/elemol synthase gene (StBUS/ELS) that was significantly induced in response to both bacterial (Pseudomonas syringae) and fungal (Alternaria solani) infections, as well as methyl jasmonate treatment .

The expression of StBUS/ELS was highest in leaves, followed by stems, with least expression in tubers, sprouts, and roots . Recombinant StBUS/ELS catalyzed the formation of different sesquiterpenes, with elemol being the predominant product followed by α-bulnesene, bulnesol, and β-elemene .

Transient overexpression of StBUS/ELS in potato leaves conferred tolerance against the growth of bacteria P. syringae and Ralstonia solanacearum, and the fungus A. solani . Interestingly, expression analysis of pathogenesis-related (PR) genes in StBUS/ELS overexpressing leaves showed no significant change compared to control, indicating a direct involvement of StBUS/ELS enzymatic products against pathogens rather than activating broader defense responses .

Synthesis and Production

The total synthesis of (±)-bulnesol has been reported in scientific literature, providing routes to access this compound beyond natural extraction . One synthetic approach began with 2-carbethoxycycloheptanone derivatives and proceeded through a series of transformations including condensation with methyl vinyl ketone and cyclization steps .

In a particular synthesis, treatment of specific ester intermediates with methyllithium afforded 7-epibulnesol and (±)-bulnesol, demonstrating the stereoselective nature of these synthetic routes . These synthetic approaches are valuable for producing Bulnesol in larger quantities and for creating structural analogues for structure-activity relationship studies.

Industrial production of Bulnesol typically relies on extraction from natural sources, though continuous flow reactors may be employed for large-scale production when using synthetic routes, allowing for better control over reaction conditions and improved yield consistency.

Analytical Methods and Identification

Several analytical techniques are employed for the identification and quantification of Bulnesol in various matrices:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The most common technique for analyzing Bulnesol in essential oils and plant extracts .

-

Infrared (IR) spectroscopy: Used for structural elucidation and functional group identification.

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, particularly for stereochemical assignments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume